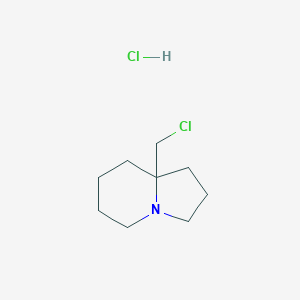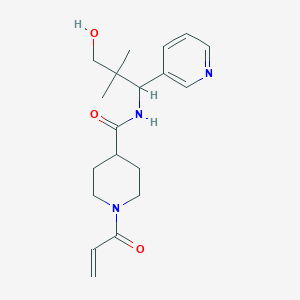![molecular formula C16H16ClN7O B2390538 2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920404-92-8](/img/structure/B2390538.png)
2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds has been reported in the literature . For example, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions. For instance, when acetote was used as a ketone, it added across the C 7, N 6 -double bond, giving 7-acetonyl-5-chloro-6, 7-dihydro- . The reaction of 1 with Grignard reagents resulted in the formation of addition products .Scientific Research Applications
Design and Synthesis: A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 inhibitors . These compounds were structurally related to our target compound.
Cytotoxic Activity: Most of the prepared compounds demonstrated superior cytotoxic activities against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Their IC50 values ranged from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against HepG-2 (liver cancer) cells with an IC50 range of 48–90 nM. Notably, these activities surpassed those of sorafenib, a known anticancer drug .
Enzymatic Inhibition: Several compounds exhibited significant inhibitory activity against CDK2/cyclin A2. Compound 14, in particular, stood out with an IC50 value of 0.057 μM, compared to sorafenib (IC50: 0.184 μM) .
Cell Cycle Alteration and Apoptosis: Compound 14 induced alterations in cell cycle progression and apoptosis within HCT cells, suggesting its potential as a dual-action agent .
Epigenetic Modulation and LSD1 Inhibition
Another avenue of interest involves the compound’s potential as an epigenetic modulator. Here’s what researchers have discovered:
- LSD1 Inhibition : Docking studies indicated that the compound’s interaction with Met332 (via a hydrogen bond) could enhance its activity as an LSD1 (lysine-specific demethylase 1) inhibitor. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 inhibitors .
Antimicrobial Properties
While cancer research dominates the spotlight, antimicrobial applications are also worth exploring:
- Synthesis and Antimicrobial Activity : The compound’s derivatives have been investigated for their antimicrobial potential. For instance, 5-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3-dimethyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibited antimicrobial effects .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the inhibition of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest, preventing the cell from dividing. The downstream effects of this include the induction of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
2-chloro-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-10-13(25)22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXDKXBJGOMTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390457.png)


![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)




![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)